molecular formula C20H26N2O2 B12765781 Benzenemethanol, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- CAS No. 119321-62-9

Benzenemethanol, 3-(3-(4-phenyl-1-piperazinyl)propoxy)-

Cat. No.: B12765781
CAS No.: 119321-62-9
M. Wt: 326.4 g/mol
InChI Key: JKQJIPWIWKKHJH-UHFFFAOYSA-N
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Description

Benzenemethanol, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a benzenemethanol core with a 3-(3-(4-phenyl-1-piperazinyl)propoxy) substituent, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- typically involves the reaction of benzenemethanol with 3-(4-phenyl-1-piperazinyl)propyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Benzoic acid or benzaldehyde derivatives.

    Reduction: Hydrocarbon derivatives.

    Substitution: N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

Benzenemethanol, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzenemethanol, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to enhance the binding affinity of the compound to its target, leading to increased biological activity. The compound may inhibit enzyme activity or block receptor sites, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanol, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- is unique due to its specific combination of a benzenemethanol core and a piperazine substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

119321-62-9

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

[3-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]methanol

InChI

InChI=1S/C20H26N2O2/c23-17-18-6-4-9-20(16-18)24-15-5-10-21-11-13-22(14-12-21)19-7-2-1-3-8-19/h1-4,6-9,16,23H,5,10-15,17H2

InChI Key

JKQJIPWIWKKHJH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCOC2=CC=CC(=C2)CO)C3=CC=CC=C3

Origin of Product

United States

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